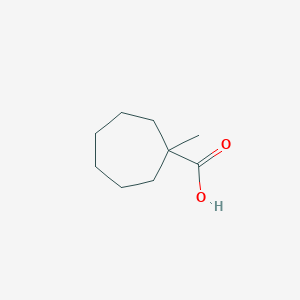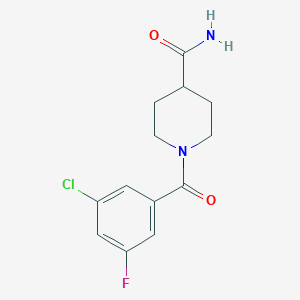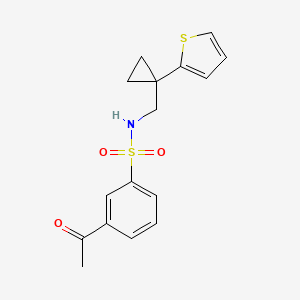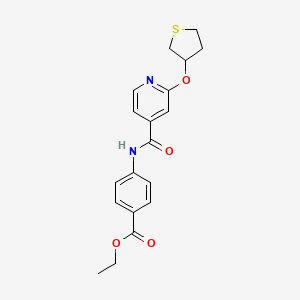
1-Methylcycloheptane-1-carboxylic acid
Übersicht
Beschreibung
1-Methylcycloheptane-1-carboxylic acid is a chemical compound with the CAS Number: 35664-93-8 . It has a molecular weight of 156.22 and its IUPAC name is 1-methylcycloheptane-1-carboxylic acid . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Methylcycloheptane-1-carboxylic acid is1S/C9H16O2/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. The structure is cycloheptane with a methyl group and a carboxylic acid group attached to the same carbon atom. Physical And Chemical Properties Analysis
1-Methylcycloheptane-1-carboxylic acid is a powder at room temperature . It has a melting point of 46-47 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Turn Inducer in Peptides
The study by André et al. (2012) explored the use of (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid as a turn inducer in peptides. This research demonstrates the compound's potential in inducing reverse turns into peptides, highlighting its significance in peptide design and structure-function studies André et al., 2012.
Dipeptide Synthons
Suter et al. (2000) synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, introducing a novel class of dipeptide synthons. This work underpins the utility of such compounds in peptide synthesis, offering a new toolkit for constructing complex peptide architectures Suter et al., 2000.
Tetrahydrofurane δ-Sugar Amino Acid
Defant et al. (2011) utilized a bicyclic lactone from catalytic pyrolysis of cellulose to prepare a new δ-sugar amino acid. This amino acid mimics the dipeptide glycine-alanine and has potential applications in peptidomimetics, showcasing the role of such compounds in accessing new conformationally restricted structures Defant et al., 2011.
Molecular Scaffolds from Tartaric Acid and α‐Amino Acids
Cini et al. (2002) reported the synthesis of molecular scaffolds derived from (R,R)-tartaric acid and L-serine. These scaffolds, featuring conformationally constrained α-amino acids, illustrate the compound's importance in peptidomimetic synthesis and the development of new therapeutic agents Cini et al., 2002.
Organic Acids from Alkene Ozonolysis
Orzechowska et al. (2005) studied the generation of C5-C9 carboxylic acids from alkene ozonolysis, including 1-methylcyclohexene. This research is pertinent to understanding organic acid formation in atmospheric chemistry and has implications for environmental science and air quality modeling Orzechowska et al., 2005.
Safety and Hazards
The compound has been assigned the hazard statements H315, H318, and H335 . This indicates that it can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
1-Methylcycloheptane-1-carboxylic acid is a compound that has been found to have antipsychotic properties . The primary target of this compound is the dopamine D2 receptor , a protein that plays a crucial role in the dopaminergic system of the brain, which is involved in reward, motivation, and the control of movement.
Mode of Action
The compound binds to the dopamine D2 receptor, resulting in an increased uptake of dopamine in the synapse by blocking its reuptake . This action can alter the balance of dopamine in the brain, which can help to alleviate symptoms of psychosis and other mental health disorders.
Biochemical Pathways
It is known that the compound’s interaction with the dopamine d2 receptor can influence thedopaminergic pathways in the brain . These pathways are involved in a variety of physiological functions, including motor control, reward, and the release of various hormones.
Pharmacokinetics
The compound issoluble in water and lipid solvents , which suggests that it can be absorbed easily through the skin or mucous membranes . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and therefore its bioavailability.
Result of Action
The molecular and cellular effects of 1-Methylcycloheptane-1-carboxylic acid’s action are likely to be diverse, given its role as an antipsychotic agent . By increasing the uptake of dopamine in the synapse, the compound could potentially help to normalize the balance of neurotransmitters in the brain , thereby alleviating symptoms of psychosis and other mental health disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methylcycloheptane-1-carboxylic acid. It’s important to note that the compound’s solubility in water and lipid solvents could potentially influence its stability and efficacy under different environmental conditions .
Eigenschaften
IUPAC Name |
1-methylcycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULLOFXXKJRCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35664-93-8 | |
| Record name | 1-methylcycloheptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)
![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)


![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)
![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)

